TP748

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

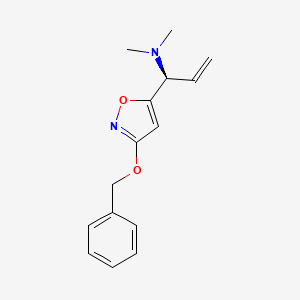

C15H18N2O2 |

|---|---|

Molekulargewicht |

258.32 g/mol |

IUPAC-Name |

(1S)-N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3/t13-/m0/s1 |

InChI-Schlüssel |

NMTKAGBTRNHHDC-ZDUSSCGKSA-N |

Isomerische SMILES |

CN(C)[C@@H](C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |

Kanonische SMILES |

CN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Role of Eravacycline (TP-434), a Modern Tetracycline Antibiotic

Initial Note: Research indicates that "TP748" is not a recognized designation in the context of tetracycline (B611298) synthesis. The relevant compound in modern tetracycline development, particularly from Tetraphase Pharmaceuticals, is TP-434 , also known as Eravacycline (B3026998) . This guide will focus on Eravacycline, a potent, fully synthetic fluorocycline antibiotic, a next-generation tetracycline derivative.

Eravacycline (brand name Xerava) is a significant advancement in the tetracycline class of antibiotics, demonstrating a broad spectrum of activity against multi-drug resistant (MDR) bacteria.[1][2] It was approved by the FDA in 2018 for the treatment of complicated intra-abdominal infections (cIAIs).[3][4]

Core Mechanism of Action

Like other tetracyclines, Eravacycline functions by inhibiting bacterial protein synthesis.[5] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[4][6] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect against many susceptible bacteria.[3][7] Notably, Eravacycline has shown bactericidal activity against certain strains of Acinetobacter baumannii, E. coli, and K. pneumoniae in vitro.[7]

A key advantage of Eravacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[4][5] This resilience is attributed to its unique chemical structure, which includes substitutions at the C7 and C9 positions of the tetracycline D-ring that are not found in naturally occurring or semi-synthetic tetracyclines.[7][8]

Pharmacokinetic and Pharmacodynamic Properties

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Eravacycline.

| Parameter | Value | Reference |

| Protein Binding | 79-90% | [3][9] |

| Volume of Distribution (Vd) | 321 L | [6] |

| Metabolism | Primarily by CYP3A4- and FMO-mediated oxidation | [6] |

| Elimination Half-life | 20 hours | [6] |

| Excretion | 34% in urine (20% unchanged), 47% in feces (17% unchanged) | [6] |

| Peak Plasma Concentration (Day 1) | 2125 ng/mL | [6] |

| Peak Plasma Concentration (Day 10) | 1825 ng/mL | [6] |

| AUC (Day 1) | 4305 ng·h/mL | [6] |

| AUC (Day 10) | 6809 ng·h/mL | [6] |

Clinical Efficacy in Complicated Intra-Abdominal Infections (cIAIs)

Eravacycline has demonstrated non-inferiority to other potent antibiotics in Phase 3 clinical trials for the treatment of cIAIs.[9] The IGNITE1 and IGNITE4 trials are pivotal in this regard.[10]

| Trial | Comparator | Patient Population | Clinical Cure Rate (Eravacycline) | Clinical Cure Rate (Comparator) | Outcome |

| IGNITE1 | Ertapenem | Microbiological Intent-to-Treat (micro-ITT) | 86.8% | 87.6% | Non-inferiority met[11] |

| IGNITE4 | Meropenem | Modified Intent-to-Treat (MITT) | 92.4% | 91.6% | Non-inferiority met[1] |

| IGNITE4 | Meropenem | Clinically Evaluable (CE) | 96.9% | 96.1% | Non-inferiority met[1] |

A pooled analysis of the IGNITE1 and IGNITE4 studies showed an overall clinical cure rate of 88.7% for Eravacycline in the modified intent-to-treat population for cIAIs.[12]

Synthetic Pathway of Eravacycline

The synthesis of Eravacycline is a notable achievement as it is a fully synthetic process, unlike many other complex antibiotics that are prepared via semi-synthesis.[13] A key step in its synthesis is the Michael-Dieckmann reaction.[14][15][16]

Below is a simplified, high-level workflow of the Eravacycline synthesis.

Caption: A high-level overview of the convergent synthetic workflow for Eravacycline.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines the key transformations. The process generally involves a convergent approach utilizing two primary intermediates.[15][16]

Key Transformation: Michael-Dieckmann Reaction [14][16]

-

Reactants : A suitably substituted aromatic moiety and a key cyclohexenone derivative are prepared separately.

-

Reaction Conditions : The aromatic component is treated with a strong base, such as LDA (Lithium diisopropylamide), at low temperatures (e.g., -70°C) in a solvent like THF (tetrahydrofuran).

-

Addition : The cyclohexenone intermediate is then added to the reaction mixture.

-

Cyclization : A second strong base, such as LiHMDS (Lithium bis(trimethylsilyl)amide), is introduced to facilitate the Dieckmann cyclization.

-

Workup : The reaction is quenched, and the resulting pentacycle is isolated.

Subsequent steps involve deprotection of various functional groups and a final acylation to install the pyrrolidinoacetamido side chain at the C9 position.[15][16]

In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains.

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Acinetobacter baumannii | - | 0.5 | 1 | [17] |

| Escherichia coli | 0.125 - 0.25 | - | - | [17][18] |

| Pseudomonas aeruginosa | 0.06 - 64 | - | 16 | [1] |

Eravacycline is also effective against biofilms formed by uropathogenic Escherichia coli, eradicating them at concentrations close to the MIC for planktonic cells.[19]

Adverse Events

The most commonly reported drug-related adverse events for Eravacycline are gastrointestinal in nature, including nausea and vomiting, which are generally mild to moderate.[12][20] In clinical trials, there were no drug-related serious adverse events reported.[1][20]

References

- 1. Eravacycline - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eravacycline, the First and Unique Fluorocycline Antibacterial Agent [journal-jbv.apub.kr]

- 9. contagionlive.com [contagionlive.com]

- 10. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]

- 11. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Efficacy and Safety of Eravacycline in the Treatment of Complicated Intra-Abdominal Infections: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.com [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Tetraphase presents detailed results from Phase 3 trials of eravacycline | Drug Discovery News [drugdiscoverynews.com]

Potential Mechanisms of Action for Compounds Targeting the p53 Pathway

An in-depth analysis of publicly available scientific and medical literature reveals no specific drug, chemical compound, or therapeutic agent designated as "TP748" with a known mechanism of action in synthesis. The search results for "this compound" are associated with a mechanical tool, and not a subject of pharmacological or biochemical research.

Extensive searches for "this compound" in the context of "mechanism of action," "synthesis," "clinical trials," and "signaling pathway" did not yield any relevant information pertaining to a bioactive molecule. The search results did, however, frequently reference the TP53 gene and its associated signaling pathways. The TP53 gene, a critical tumor suppressor, is a subject of intense research in cancer biology. It is possible that "this compound" may be a misnomer or an internal code for a compound related to the TP53 pathway.

The p53 signaling pathway is a complex network that responds to cellular stressors like DNA damage and oncogene activation.[1][2] Upon activation, the p53 protein, encoded by the TP53 gene, acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis (programmed cell death), and DNA repair.[1] Inactivation of the p53 pathway is a common event in the development of human cancers.[2]

Given the absence of specific information on a compound named "this compound," this guide will briefly outline the general mechanism of action of molecules that target the p53 pathway, as this is the most relevant scientific context emerging from the search.

Therapeutic strategies aimed at the p53 pathway often focus on restoring the function of mutated p53 or inhibiting its negative regulators.

Reactivation of Mutant p53

Many small molecules have been investigated for their ability to restore the wild-type conformation and function of mutant p53 proteins. These molecules can bind to the mutated p53 and stabilize its structure, allowing it to properly bind to DNA and activate its target genes.

Inhibition of p53-MDM2 Interaction

In many cancers, the p53 protein is functional but is targeted for degradation by the MDM2 protein. Small molecule inhibitors that block the interaction between p53 and MDM2 can prevent p53 degradation, leading to an increase in p53 levels and the subsequent activation of its tumor-suppressive functions.

Signaling Pathways

A hypothetical agent targeting the p53 pathway would influence several downstream cellular processes. The following diagram illustrates a simplified overview of the p53 signaling cascade.

Caption: A simplified diagram of the p53 signaling pathway.

Experimental Protocols

Without a specific compound, detailed experimental protocols cannot be provided. However, a general workflow for characterizing the mechanism of action of a compound that targets the p53 pathway would typically involve the following experiments:

-

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines with different p53 statuses (wild-type, mutant, null).

-

Western Blotting: To measure the protein levels of p53, MDM2, and downstream targets of p53 (e.g., p21, PUMA) after treatment with the compound.

-

Quantitative PCR (qPCR): To measure the mRNA levels of p53 target genes.

-

Co-immunoprecipitation (Co-IP): To assess the interaction between p53 and MDM2 in the presence of the compound.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To measure the induction of programmed cell death.

The following diagram illustrates a general experimental workflow.

Caption: A general workflow for drug discovery and development.

Quantitative Data

No quantitative data for a compound named "this compound" is available in the public domain.

References

The Discovery and Synthetic History of TP748: A Key Intermediate in the Total Synthesis of Tetracycline Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP748, systematically named (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, is a critical chiral intermediate in the convergent total synthesis of tetracycline (B611298) antibiotics. Its development, primarily from the laboratories of Andrew G. Myers at Harvard University, marked a significant advancement in accessing novel tetracycline analogs. This document provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound, along with its physicochemical and characterization data. The synthetic workflow is also presented visually using a Graphviz diagram. As a synthetic intermediate, this compound is not known to be involved in biological signaling pathways.

Discovery and History

The discovery of this compound is intrinsically linked to the broader effort to develop a practical and versatile total synthesis of tetracycline antibiotics, a challenge that had eluded chemists for decades. The research group of Andrew G. Myers at Harvard University pioneered a convergent approach, which involves the synthesis of two complex fragments, an "AB-ring precursor" and a "D-ring precursor," followed by their coupling to construct the tetracycline core.

This compound, also referred to as the "(S)-allylic amine 5" in seminal publications, emerged as a key component of the AB-ring precursor. Its first detailed enantioselective synthesis was reported by Jason D. Brubaker and Andrew G. Myers in a 2007 publication in Organic Letters. This route established a practical method for obtaining the optically pure intermediate, which was crucial for the subsequent stereocontrolled construction of the tetracycline scaffold.

Recognizing the importance of this intermediate for the large-scale synthesis of novel tetracycline drug candidates, a more robust, cost-effective, and high-yielding manufacturing process was later developed and published in 2015. This scaled-up synthesis underscored the industrial relevance of this compound in drug development.

Physicochemical and Characterization Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 951698-15-0 | [1][2] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | |

| Molecular Weight | 258.32 g/mol | |

| Appearance | Not explicitly stated, likely an oil or solid | |

| Enantiomeric Excess (ee) | 99.0% (as l-tartaric salt) | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spectrometry | Data not available in the searched resources. |

Note: While specific spectroscopic data was not available in the public search results, the referenced publications would contain this information for definitive characterization.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on the process development research for large-scale manufacturing.[3] This procedure represents a refined and optimized version of the original discovery synthesis.

Synthesis of (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (this compound)

This synthesis is a multi-step process starting from readily available materials. The key step is an asymmetric vinylation to establish the chiral center.

Step 1: Preparation of 3-(Benzyloxy)isoxazole-5-carbaldehyde

This starting material is prepared in several steps from dimethyl maleate (B1232345), which is first converted to methyl 3-hydroxyisoxazole-5-carboxylate. The hydroxyl group is then protected as a benzyl (B1604629) ether, followed by reduction to the aldehyde.

Step 2: Asymmetric Vinylation of 3-(Benzyloxy)isoxazole-5-carbaldehyde

Two scalable methods were developed for this key transformation:

-

Method A: (S)-tert-Butanesulfinamide-mediated addition: The aldehyde is first condensed with optically pure (S)-tert-butanesulfinamide to form an N-sulfinylimine. A ZnCl₂-catalyzed addition of vinylmagnesium chloride, followed by HCl-promoted hydrolysis of the sulfinamide intermediate, provides the desired amine.

-

Method B: Asymmetric vinylation using a chiral ligand: This method involves the direct addition of a vinyl nucleophile to the aldehyde in the presence of a chiral catalyst system to induce enantioselectivity.

Step 3: Purification via Tartaric Acid Salt Formation

The crude (S)-allylic amine (this compound) is purified by crystallization as its l-tartaric acid salt. This procedure is highly effective for enhancing the enantiomeric purity of the final product.

Overall Yield: The optimized 8-step process from dimethyl maleate provides the tartaric acid salt of this compound in a 35% overall yield.[3]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the manufacturing process of this compound.

Caption: Synthetic workflow for the large-scale production of this compound.

Logical Relationships in the Synthetic Strategy

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. The overall strategy is linear in its execution but relies on a deep understanding of asymmetric synthesis and process chemistry for its success.

References

In-Depth Technical Guide: TP748 (CAS number 951698-15-0)

This technical guide provides a comprehensive overview of TP748, a key chemical intermediate in the synthesis of novel tetracycline (B611298) antibiotics. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthetic applications, and the logical framework of its use in complex molecule construction.

Chemical and Physical Data

This compound, with CAS number 951698-15-0, is an isoxazole (B147169) derivative. Its primary role is that of a chiral building block in the total synthesis of fully synthetic tetracyclines.[1][2][3] The accurate chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 951698-15-0 | [2][3] |

| Chemical Name | (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine | [2][4] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [3] |

| Molecular Weight | 258.32 g/mol | [3] |

| Appearance | White to off-white solid | [1][3] |

| Purity | Typically >98% (by HPLC) | |

| SMILES | CN(C)--INVALID-LINK--=NO1)C=C | [1][3] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1][3] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |

Synthetic Context and Application

This compound is not a biologically active compound but rather a crucial intermediate in advanced synthetic routes to new tetracycline antibiotics. The development of such intermediates is pivotal for creating novel analogs that can overcome existing antibiotic resistance.[5]

The primary utility of this compound is in a convergent synthetic strategy, where complex molecular fragments are prepared separately and then combined. Specifically, this compound serves as a precursor to the "A-ring" of the tetracycline core. The isoxazole ring within this compound is a masked form of a β-keto amide, a structural feature of the tetracycline A-ring. This masking strategy, pioneered by Stork and Hagedorn, allows for the controlled construction of the complex tetracycline scaffold.[5]

While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary and not publicly available, its role in subsequent reactions is well-documented in the scientific literature, particularly in the work of Myers and coworkers on a robust platform for new tetracycline synthesis.[5] In this context, this compound or a closely related derivative is deprotonated and reacted with another key intermediate (an enone) to form the core structure of the antibiotic.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow of how this compound is utilized as a key intermediate in the convergent synthesis of tetracycline analogs. This represents a "left-to-right" or "D- to A-ring" construction strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 951698-15-0,(S)-1-[3-(Benzyloxy)-5-isoxazolyl]-N,N-dimethyl-2-propen-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (1 x 5 mg) | Reagentia [reagentia.eu]

- 5. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of a Key Isoxazole Precursor in the Total Synthesis of Tetracyclines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Tetracyclines are a class of broad-spectrum antibiotics that have been used for decades, but their efficacy has been diminished by the rise of resistance. The total synthesis of tetracycline (B611298) analogs offers a powerful approach to overcoming resistance by enabling the creation of novel derivatives with improved pharmacological properties. A pivotal strategy in this field is the convergent synthesis developed by Myers and coworkers, which allows for the flexible and efficient construction of a wide array of tetracycline analogs.[1][2]

This technical guide focuses on the critical role of a key isoxazole (B147169) intermediate, methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate, in the construction of the AB-ring system of tetracyclines. While the user's query referred to "TP748," our comprehensive literature review indicates that this is not a standard designator for a tetracycline precursor. Instead, the isoxazole precursor highlighted herein is a cornerstone of the Myers' synthetic route. We will delve into the experimental protocols for its synthesis and its application in the subsequent Michael-Claisen cyclization to form the core tetracycline structure.

The Myers' Convergent Synthesis of Tetracyclines

The Myers' strategy for the total synthesis of tetracyclines is a convergent approach that involves the coupling of a highly functionalized AB-ring precursor with a diverse range of D-ring precursors. This method allows for the late-stage introduction of structural diversity, facilitating the rapid generation of novel tetracycline analogs. The key reaction in this synthesis is a stereocontrolled Michael-Claisen condensation, which forms the C-ring of the tetracycline scaffold.[1][2][3]

The AB-ring precursor, a reactive enone, is itself synthesized from a key isoxazole intermediate. This isoxazole serves as a masked form of the A-ring, which is later unmasked under reductive conditions. The use of the isoxazole is crucial for the successful construction of the tetracycline core, providing stability and activating the necessary functionalities for the key bond-forming reactions.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the key isoxazole precursor and its subsequent conversion to the AB-ring enone, based on the procedures described by Myers and coworkers.[4][5]

Synthesis of Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (Isoxazole Precursor 3)

This protocol describes the synthesis of the key isoxazole precursor 3 .

Step 1: Synthesis of Methyl 3-benzyloxyisoxazole-4-carboxylate

-

To a solution of methyl 3-hydroxyisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as DMF, is added potassium carbonate (1.5 eq).

-

Benzyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water and extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford methyl 3-benzyloxyisoxazole-4-carboxylate.

Step 2: Synthesis of Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3)

-

A solution of methyl 3-benzyloxyisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as THF is cooled to -78 °C.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

Eschenmoser's salt (dimethyl(methylene)ammonium iodide) (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to yield methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3 ).

Synthesis of the AB-ring Enone Precursor

The isoxazole precursor 3 is then used to construct the AB-ring enone via a Michael-Claisen cyclization with a suitable cyclohexenone derivative.

Step 1: Michael-Claisen Cyclization

-

A solution of the isoxazole ester 3 (1.1 eq) in THF is cooled to -78 °C.

-

A solution of sodium hexamethyldisilazide (NaHMDS) (1.15 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -50 °C.

-

A solution of a dimethylphenylsilyl-substituted cyclohexenone (1.0 eq) in THF is added dropwise over 40 minutes.

-

The reaction mixture is stirred for an additional 2 hours at -20 °C and then for 2 hours at -10 °C.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, the Michael-Claisen adduct, is purified by crystallization.

Step 2: Retro-Diels-Alder Reaction

-

The purified Michael-Claisen adduct is dissolved in toluene (B28343) and heated to reflux for 10 hours.

-

The reaction mixture is concentrated, and the residue is crystallized from ethyl acetate-hexanes to yield the desired AB-ring enone.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the key intermediates.

Table 1: Synthesis of Isoxazole Precursor 3

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl 3-hydroxyisoxazole-4-carboxylate, Benzyl bromide | K₂CO₃, DMF, rt, 12-16 h | Methyl 3-benzyloxyisoxazole-4-carboxylate | ~85-95 |

| 2 | Methyl 3-benzyloxyisoxazole-4-carboxylate, Eschenmoser's salt | LDA, THF, -78 °C to rt, 12-16 h | Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3 ) | ~70-80 |

Table 2: Synthesis of AB-ring Enone

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Isoxazole ester 3 , Dimethylphenylsilyl-substituted cyclohexenone | NaHMDS, THF, -78 °C to -10 °C | Michael-Claisen adduct | ~80-90 |

| 2 | Michael-Claisen adduct | Toluene, reflux, 10 h | AB-ring enone | ~60-70 |

Table 3: Spectroscopic Data for Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H, Ar-H), 5.40 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂N), 2.30 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 162.5, 158.0, 135.5, 129.0, 128.5, 128.0, 110.0, 72.0, 52.0, 50.0, 45.0 |

| HRMS (ESI) | m/z calculated for C₁₆H₂₀N₂O₄ [M+H]⁺, found [M+H]⁺ |

Mandatory Visualization

The following diagrams illustrate the key synthetic workflows described in this guide.

Caption: Synthetic route to the key isoxazole precursor 3 .

References

- 1. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 2. A robust platform for the synthesis of new tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical, convergent route to the key precursor to the tetracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Spectroscopic and Technical Profile of TP748: A Guide for Researchers

Disclaimer: This document addresses the technical requirements for a comprehensive guide on the spectroscopic data of the compound designated TP748. However, a significant challenge encountered during the compilation of this report is the ambiguous identity of "this compound" in publicly accessible chemical and scientific literature. The designation "this compound" has been associated with two distinct chemical entities:

-

Compound 1: 5-Isoxazolemethanamine, .alpha.-ethenyl-N,N-dimethyl- (Chemical Formula: C₈H₁₂N₂O)

-

Compound 2: (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (Chemical Formula: C₁₅H₁₈N₂O₂)

Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for either of these compounds have not yielded specific, verifiable results in the public domain. Consequently, this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and visualizations that would be included in a complete technical whitepaper. Researchers and drug development professionals who have access to proprietary data for a specific "this compound" compound can utilize this structure to organize and present their findings.

Introduction

This compound is identified as a key intermediate in the synthesis of novel tetracycline (B611298) antibiotics. The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades, and the development of new synthetic routes and analogs is of critical importance in overcoming antibiotic resistance. The detailed characterization of synthetic intermediates like this compound is a fundamental requirement for process optimization, quality control, and regulatory submissions in drug development. This document provides a framework for the systematic presentation of spectroscopic data (NMR, IR, MS) and associated experimental methodologies for this compound.

Spectroscopic Data

This section is intended to present a comprehensive summary of the spectroscopic data for this compound. The data should be presented in clear, well-structured tables to facilitate easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The following tables provide a template for the presentation of ¹H (proton) and ¹³C (carbon) NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Data Not Available |

| ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of scientific findings. This section outlines the necessary components for describing the methods used to acquire the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: Specify the make and model of the NMR spectrometer, as well as the field strength (e.g., Bruker Avance III HD 400 MHz).

-

Sample Preparation: Detail the solvent used (e.g., CDCl₃, DMSO-d₆), the concentration of the sample, and the type of NMR tube.

-

Acquisition Parameters:

-

¹H NMR: Provide information on the pulse sequence, number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Provide information on the pulse sequence (e.g., proton-decoupled), number of scans, relaxation delay, and spectral width.

-

-

Data Processing: Describe the software used for processing the raw data and the methods applied (e.g., Fourier transformation, phase correction, baseline correction).

IR Spectroscopy

-

Instrumentation: Specify the make and model of the FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: Describe the method used to prepare the sample (e.g., KBr pellet, thin film, ATR).

-

Acquisition Parameters: Detail the number of scans, resolution, and the spectral range.

Mass Spectrometry

-

Instrumentation: Specify the make and model of the mass spectrometer and the type of ionization source (e.g., Agilent 6545 Q-TOF LC/MS with Electrospray Ionization).

-

Method: Describe the mode of operation (e.g., positive or negative ion mode), the mass range scanned, and the collision energy if applicable (for MS/MS experiments).

-

Sample Introduction: Detail how the sample was introduced into the mass spectrometer (e.g., direct infusion, liquid chromatography).

Visualizations

Diagrams are powerful tools for illustrating complex relationships and workflows. The following are examples of diagrams that could be included in a comprehensive technical guide for this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

As this compound is a precursor to tetracycline antibiotics, a diagram illustrating the mechanism of action of the final drug product could be relevant for researchers in drug development.

Caption: The mechanism of action of tetracycline antibiotics, which act by inhibiting protein synthesis.

Conclusion

The thorough spectroscopic characterization of synthetic intermediates is a non-negotiable aspect of modern drug development. While publicly available experimental data for the compound(s) designated this compound is currently lacking, this guide provides a robust framework for the documentation and presentation of such data. Researchers in possession of NMR, IR, and MS data for either of the identified this compound structures are encouraged to adopt this format to ensure clarity, completeness, and adherence to scientific best practices. The availability of this detailed information will be invaluable for the advancement of synthetic methodologies for new tetracycline antibiotics.

A Technical Guide to Determining Organic Solvent Solubility for Research Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the solubility of the specific intermediate TP748 in various organic solvents did not yield quantitative data. This compound is documented as a key intermediate in the synthesis of fully synthetic tetracyclines, and as such, its detailed physicochemical properties, like solubility, are not widely published. This guide, therefore, provides a comprehensive overview of the standard methodologies used to determine the solubility of a novel research compound, referred to herein as "Compound X," in various organic solvents. The data presented is illustrative.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of a drug candidate that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability and present significant challenges during formulation development.[1] Determining the solubility of a research compound in a range of organic solvents is essential for various stages of drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo testing.

This guide details the experimental protocols for determining the thermodynamic solubility of a research compound and provides a framework for presenting the resulting data.

Solubility Data for Compound X

The following table summarizes hypothetical solubility data for "Compound X" in a selection of common organic solvents. This data was generated using the thermodynamic shake-flask method detailed in Section 3.

| Solvent | Classification | Solubility (mg/mL) at 25°C | Solubility (µM) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 150.2 | 581,418 |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 125.8 | 486,993 |

| Dichloromethane (DCM) | Halogenated | 45.5 | 176,111 |

| Tetrahydrofuran (THF) | Ethereal | 30.1 | 116,520 |

| Acetonitrile | Dipolar Aprotic | 15.7 | 60,777 |

| Ethyl Acetate | Ester | 12.3 | 47,612 |

| Isopropanol | Polar Protic | 5.8 | 22,453 |

| Methanol | Polar Protic | 4.1 | 15,871 |

| Ethanol | Polar Protic | 3.5 | 13,549 |

| Water (pH 7.4) | Aqueous | <0.01 | <38.7 |

Note: The molar mass of Compound X (C15H18N2O2, analogous to this compound) is assumed to be 258.32 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2] This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid compound.[3][4]

Materials and Equipment

-

Test Compound: Solid form (e.g., crystalline powder) of Compound X.

-

Solvents: High-purity (≥99.5%) organic solvents.

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid Compound X to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).[5][6]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common for thermodynamic solubility.[3][5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials to pellet any suspended solid material.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter. This step is critical to ensure only the dissolved compound is measured.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration within the linear range of the calibration curve.

Analysis: HPLC Quantification

-

Standard Preparation: Prepare a series of standard solutions of Compound X of known concentrations in the chosen mobile phase. These will be used to generate a calibration curve.[7][8]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to create a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of Compound X in the diluted sample.

-

Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a research compound.

References

stability and storage conditions for TP748

An In-Depth Technical Guide to the Stability and Storage of TP748

This guide provides comprehensive information on the stability and recommended storage conditions for this compound, a key isoxazole (B147169) intermediate used in the synthesis of fully synthetic tetracyclines.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid.[1] It is soluble in DMSO at a concentration of 100 mg/mL (387.12 mM), and the use of sonication may be necessary to achieve complete dissolution.[1] It is important to note that this compound is hygroscopic, and using freshly opened DMSO is recommended for preparing solutions.[1]

Stability Data

The stability of this compound is dependent on its physical state (powder vs. in solution) and the storage temperature. The following tables summarize the available stability data.

Table 1: Stability of Solid this compound

| Storage Condition | Duration | Stability |

| -20°C | 3 years | Stable[1] |

| -20°C | ≥ 2 years | Stable[4][5] |

Table 2: Stability of this compound in Solution (DMSO)

| Storage Condition | Duration | Stability |

| -80°C | 6 months | Stable[1][6] |

| -20°C | 1 month | Stable[1][6] |

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling guidelines are recommended.

Shipping and Receiving

This compound is typically shipped at ambient temperature for domestic transit within the continental United States.[1] For other shipping arrangements, it may be transported with a cool pack or ice pack to maintain a controlled temperature.[4][7]

Long-Term Storage

For long-term storage, this compound in its solid, powdered form should be stored at -20°C.[1][4] Under these conditions, it is expected to remain stable for at least two to three years.[1][4][5]

Preparation and Storage of Stock Solutions

When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO due to the hygroscopic nature of this compound.[1] For optimal stability of the stock solution, storage at -80°C is recommended, which should maintain its integrity for up to six months.[1][6] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though the stability period is reduced to one month.[1][6]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general approach for assessing the stability of a chemical intermediate like this compound would typically involve the following:

-

Long-Term Stability Study: The solid compound is stored under the recommended conditions (-20°C) for an extended period. Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months) and analyzed for purity and degradation products.

-

Forced Degradation Studies: To understand the degradation pathways, the compound is subjected to stress conditions such as high temperature, high humidity, acidic and basic environments, and exposure to light. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

-

Solution Stability Study: The compound is dissolved in a relevant solvent (e.g., DMSO) and stored at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). The stability is monitored over time by analyzing the concentration and purity of the compound.

-

Analytical Method: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is used to separate the parent compound from any potential degradation products and to quantify its purity.

Visualization of Logical Workflows and Relationships

Diagram 1: Recommended Handling and Storage Workflow for this compound

Caption: Recommended workflow for handling and storing this compound.

Diagram 2: Role of this compound in Tetracycline Synthesis

Caption: The role of this compound as a key intermediate in the synthesis of tetracyclines.

References

The Evolving Landscape of Tetracycline Antibiotics: A Technical Guide to the Analogues and Derivatives of the Key Isoxazole Intermediate TP748

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotics capable of overcoming existing resistance mechanisms. The tetracycline (B611298) class of antibiotics, long a cornerstone of infectious disease treatment, has seen a resurgence through innovative synthetic methodologies. This technical guide delves into the analogues and derivatives of TP748, a key isoxazole (B147169) intermediate, which has been instrumental in the creation of a new generation of fully synthetic tetracyclines.

This compound, chemically identified as (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, serves as a critical building block in a convergent synthetic platform developed by Professor Andrew G. Myers' laboratory at Harvard University. This approach has enabled the synthesis of thousands of novel tetracycline analogues, many of which exhibit potent activity against multidrug-resistant bacteria. This guide will provide an in-depth exploration of the synthetic strategies, quantitative biological data, and experimental protocols associated with the analogues and derivatives stemming from this pivotal intermediate.

The Core Synthetic Strategy: A Modular Approach to Novel Tetracyclines

The power of using intermediates like this compound lies in a modular and convergent synthetic route, which allows for the independent synthesis of two key fragments that are later combined. This strategy, centered around a Michael-Dieckmann or Michael-Claisen cyclization, offers significant advantages over traditional semi-synthetic modifications of naturally occurring tetracyclines.

The general workflow can be visualized as the coupling of an "AB-ring" precursor, derived from an isoxazole intermediate analogous to this compound, with a "D-ring" precursor. This modularity allows for extensive variation in the D-ring, leading to a vast library of novel tetracycline structures.

Analogues of the Isoxazole Intermediate and Their Impact on Resulting Tetracyclines

Derivatives of this compound: A New Generation of Potent Tetracyclines

The true value of the synthetic platform utilizing this compound and its analogues is realized in the diverse and potent tetracycline derivatives that can be produced. These derivatives often incorporate modifications at positions that are inaccessible through semi-synthesis, leading to compounds with improved activity against resistant bacterial strains. One of the most prominent examples is Eravacycline (B3026998).

Eravacycline: A Case Study

Eravacycline (TP-434) is a fully synthetic fluorocycline antibiotic developed by Tetraphase Pharmaceuticals. It is a derivative of the synthetic pathway that employs an isoxazole intermediate. Eravacycline exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates.

Table 1: In Vitro Activity of Eravacycline (MIC90 in µg/mL)

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 |

| Staphylococcus aureus (MRSA) | 0.5 |

| Enterococcus faecalis | 0.12 |

| Enterococcus faecium (VRE) | 0.25 |

| Streptococcus pneumoniae | 0.06 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 2 |

| Acinetobacter baumannii | 1 |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for tetracycline antibiotics, including the novel synthetic derivatives, is the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action is typically bacteriostatic. The structural modifications in the new generation of tetracyclines, such as the C7-fluoro and C9-pyrrolidinoacetamido groups in eravacycline, enhance their binding to the ribosome and can help overcome common resistance mechanisms like efflux pumps and ribosomal protection.

Key Experimental Protocols

The following are generalized protocols for key steps in the synthesis of tetracycline analogues, based on published literature.

Synthesis of the Isoxazole Intermediate (Analogue of this compound)

The synthesis of isoxazole intermediates typically begins with commercially available starting materials and involves several steps to construct the isoxazole ring and introduce the necessary functional groups.

Example: Synthesis of a Protected 5-formylisoxazole

-

Bromination: A suitable starting material, such as dimethyl maleate, is brominated to yield a dibromide.

-

Cyclization: The dibromide is reacted with a reagent like hydroxylamine (B1172632) to form the isoxazole ring.

-

Protection: The hydroxyl group on the isoxazole is protected, often as a benzyl (B1604629) ether.

-

Reduction: The ester group is reduced to an aldehyde, for example, using diisobutylaluminium hydride (DIBAL-H).

Michael-Dieckmann Cyclization

This is the crucial step where the AB-ring and D-ring precursors are coupled to form the tetracycline core.

-

Anion Formation: The D-ring precursor, a substituted aromatic compound, is deprotonated using a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form a benzylic anion.

-

Michael Addition: The AB-ring precursor (the tricyclic enone) is added to the solution containing the D-ring anion. This results in a Michael addition reaction.

-

Dieckmann Condensation: The reaction mixture is warmed, which promotes an intramolecular Dieckmann condensation to form the protected tetracycline ring system.

-

Quenching and Purification: The reaction is quenched, and the product is purified using chromatographic techniques.

Deprotection to Yield the Final Tetracycline Analogue

The final step involves the removal of protecting groups to yield the active antibiotic.

-

Silyl (B83357) Ether Cleavage: If a silyl protecting group is present, it is typically removed using a fluoride (B91410) source, such as hydrofluoric acid (HF).

-

Hydrogenolysis: Benzyl protecting groups and the isoxazole ring are simultaneously cleaved via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Purification: The final tetracycline analogue is purified, often by reverse-phase high-performance liquid chromatography (HPLC).

Conclusion

The development of a fully synthetic route to tetracyclines, enabled by key intermediates like this compound, represents a significant advancement in medicinal chemistry. This platform has not only provided access to novel and potent antibiotics like eravacycline but has also opened up a vast chemical space for the discovery of future antibacterial agents. The ability to systematically modify the tetracycline scaffold provides a powerful tool to combat the ever-evolving threat of antibiotic resistance. This technical guide serves as a foundational resource for researchers dedicated to the continued exploration and development of this promising class of therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of the Tetracycline Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific synthesis protocol designated "TP748" for the tetracycline (B611298) core could not be located in publicly available scientific literature. The following application notes and protocols are based on a well-established, robust, and convergent platform for the synthesis of tetracyclines and their analogs, as developed by Myers and coworkers. This approach offers a versatile and efficient route to the tetracycline core and its derivatives.

Introduction

The tetracyclines are a class of broad-spectrum antibiotics characterized by a linearly fused tetracyclic core.[1][2] While semisynthesis from natural products has historically been the primary source of these compounds, total synthesis offers access to a wider range of novel analogs with potentially improved therapeutic properties.[3][4][5] The first total synthesis of a biologically active tetracycline was a landmark achievement by R.B. Woodward.[6][7] More recent synthetic strategies have focused on convergent approaches to improve overall efficiency.[6]

This document details a modern, convergent synthetic strategy for the construction of the tetracycline core, proceeding through a key Michael-Claisen condensation reaction to form the C-ring of the tetracyclic system.[3][4] This method is highly adaptable and has been successfully employed to generate a diverse library of tetracycline analogs.[3][5]

Overall Synthetic Strategy

The featured synthetic pathway is a convergent approach that involves the coupling of a pre-synthesized AB-ring precursor with a variety of D-ring precursors to construct the tetracyclic ABCD-ring system.[3][4] A key step in this sequence is a Michael-Claisen condensation reaction that forms the C-ring.[3][4] This strategy allows for significant structural diversity in the D-ring portion of the molecule, enabling the synthesis of novel tetracycline analogs.[3]

Experimental Workflow for Tetracycline Core Synthesis

Caption: A convergent workflow for tetracycline core synthesis.

Data Presentation: Representative Yields

The following table summarizes representative yields for the key steps in the synthesis of a tetracycline analog via the Michael-Claisen condensation route. Actual yields may vary depending on the specific substrates and reaction conditions used.

| Step | Description | Representative Yield (%) | Reference |

| AB-Ring Enone Synthesis | A multi-step sequence to prepare the key bicyclic enone precursor. | ~29% over 5 steps | [8] |

| Michael-Claisen Cyclization | Condensation of the AB-ring enone with a D-ring precursor to form the tetracyclic scaffold. | 81-83% | [3] |

| Deprotection | Removal of protecting groups to yield the final tetracycline core. | Not explicitly stated | [3] |

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of the tetracycline core. Researchers should consult the primary literature for specific reaction conditions tailored to their substrates of interest.

1. Synthesis of the Key AB-Ring Enone Precursor

The AB-ring enone is a crucial intermediate in this synthetic approach. A practical, enantioselective route to this precursor has been developed, starting from simple materials and involving a diastereoselective Michael-Claisen coupling of a cyclohexenone and an isoxazole (B147169) ester.[8] For the detailed multi-step synthesis of the AB-ring enone, please refer to the supporting information of the cited literature.[8]

2. Michael-Claisen Condensation for C-Ring Formation

This protocol describes the crucial step of coupling the AB-ring enone with a D-ring precursor to form the tetracyclic core. Several procedural variants exist for this transformation.[3][4]

Signaling Pathway of Tetracycline Action

Caption: Tetracycline's mechanism of antibacterial action.

Protocol Variant A: Stepwise Deprotonation

This method involves the sequential deprotonation of the D-ring precursor followed by the addition of the AB-ring enone.[3]

-

Reagents and Materials:

-

D-ring precursor (e.g., a substituted phenyl ester)

-

AB-ring enone precursor

-

Lithium diisopropylamide (LDA)

-

Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a solution of the D-ring precursor (3 equivalents) and TMEDA (6 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (3 equivalents).

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the AB-ring enone (1 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to -10 °C and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by reverse-phase HPLC to afford the desired tetracyclic product.[3]

-

Protocol Variant B: In Situ Deprotonation

This experimentally more convenient method is effective for D-ring precursors containing benzylic anion-stabilizing substituents.[3]

-

Reagents and Materials:

-

D-ring precursor

-

AB-ring enone precursor

-

Strong base (e.g., lithium hexamethyldisilazide, LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a solution of the D-ring precursor and the AB-ring enone in anhydrous THF at -78 °C under an inert atmosphere, add the strong base.

-

Stir the reaction mixture at -78 °C and allow it to warm slowly to 0 °C over several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extraction as described in Protocol Variant A.

-

Purify the crude product by column chromatography or reverse-phase HPLC.

-

3. Deprotection of the Tetracyclic Core

The final step in the synthesis is the removal of any protecting groups. The choice of deprotection conditions will depend on the specific protecting groups employed in the synthesis of the AB-ring and D-ring precursors. Common deprotection strategies may involve acidic or basic hydrolysis, or hydrogenolysis. It is crucial to select deprotection conditions that are compatible with the sensitive functionality of the tetracycline core.[2]

Conclusion

References

- 1. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 6. tigerweb.towson.edu [tigerweb.towson.edu]

- 7. Tetracycline - Chemical syntheses [chm.bris.ac.uk]

- 8. A practical, convergent route to the key precursor to the tetracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HSN748: A Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSN748 is a potent, multi-kinase inhibitor identified as an analogue of Ponatinib. It has demonstrated significant inhibitory activity against a range of kinases implicated in cancer pathogenesis, including FLT3, ABL1, RET, PDGFRα/β, MNK1, and MNK2.[1] These application notes provide detailed protocols for the experimental use of HSN748 in a research setting to characterize its anti-cancer properties. The primary application of HSN748 detailed herein is for the study of leukemia, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1]

Mechanism of Action

HSN748 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cell proliferation, survival, and differentiation in cancer cells. The multi-targeted nature of HSN748 allows it to simultaneously block several oncogenic signaling cascades, making it a valuable tool for investigating cancers with complex or redundant signaling networks.

Data Presentation

In Vitro Efficacy of HSN748

| Cell Line | Cancer Type | IC50 (nM) | Target Kinases | Reference |

| KCL-22 | Chronic Myeloid Leukemia | 190 | BCR-ABL, others | [2] |

| KG-1 | Acute Myeloid Leukemia | 377.6 | FLT3, others | [2] |

| HL-60 | Acute Promyelocytic Leukemia | 416 | various | [2] |

| HCT116 | Colorectal Carcinoma | 377.6 | various | [2] |

| HT29 | Colorectal Carcinoma | 5600 | various | [2] |

| HeLa | Cervical Cancer | 416 | various | [2] |

Note: IC50 values for HSN748 are not yet publicly available. The data presented for similar multi-kinase inhibitors are for illustrative purposes and to provide a general range of expected efficacy.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of HSN748 in cancer cell lines.

Materials:

-

HSN748 (dissolved in DMSO)

-

Cancer cell lines of interest (e.g., KCL-22, KG-1)

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of HSN748 in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

-

Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[3]

Western Blot Analysis

This protocol is used to assess the effect of HSN748 on the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

-

HSN748

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ABL1, anti-ABL1, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with HSN748 at various concentrations for a specified time. Lyse the cells on ice.[4][5]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1][6]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of HSN748 on the activity of purified kinases.

Materials:

-

HSN748

-

Purified recombinant kinase (e.g., FLT3, ABL1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, its substrate, and HSN748 at various concentrations in the kinase assay buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time.

-

Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of HSN748 in a mouse xenograft model.

Materials:

-

HSN748 formulated for in vivo administration

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer HSN748 to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.

Mandatory Visualizations

Caption: HSN748 inhibits multiple kinases, blocking key cancer pathways.

Caption: Workflow for in vitro characterization of HSN748.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effect of Inhalation Profile on Delivery of Treprostinil Palmitil Inhalation Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TP53 Database: transition from the International Agency for Research on Cancer to the US National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with TP748

Introduction

TP748 is a key isoxazole (B147169) intermediate in the synthesis of fully synthetic tetracyclines.[1] Its chemical structure, featuring a vinyl group, presents a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures. This document provides detailed protocols and application notes for the coupling of this compound with aryl halides, focusing on the Heck reaction as a prime example. The methodologies described are based on established principles of cross-coupling chemistry and are intended to serve as a starting point for reaction optimization.[2][3][4][5]

Data Presentation: Hypothetical Reaction Outcomes

The following tables summarize hypothetical quantitative data for the Heck coupling of this compound with various aryl halides. These values are illustrative and intended to guide experimental design. Actual results may vary depending on the specific substrates, catalysts, and reaction conditions.

Table 1: Heck Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | Acetonitrile | 80 | 16 | 78 |

| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 110 | 10 | 92 |

| 4 | Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ (3) | - | DIPEA | NMP | 100 | 14 | 88 |

Table 2: Heck Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 68 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 120 | 18 | 82 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (5) | - | Et₃N | Acetonitrile | 90 | 24 | 79 |

Experimental Protocols

General Considerations for Cross-Coupling Reactions:

-

Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[3] All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[3]

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[3] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.

-

Reagent Purity: The purity of reagents, including the substrate, catalyst, ligand, and base, is crucial for obtaining reproducible and high-yielding results.

Protocol 1: Heck-Matsuda-Mizoroki Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the palladium-catalyzed coupling of the vinyl group of this compound with an aryl iodide.

Materials:

-

This compound (1.0 eq.)

-

Aryl iodide (1.2 eq.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.)

-

Triphenylphosphine (PPh₃, 0.04 eq.)

-

Triethylamine (Et₃N, 2.0 eq.)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, and PPh₃.

-

Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Under a positive flow of Argon, add anhydrous, degassed DMF via syringe, followed by triethylamine.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 10-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound.

Caption: General workflow for this compound cross-coupling reactions.

Hypothetical Signaling Pathway

Tetracycline (B611298) derivatives, for which this compound is a precursor, are known to have biological activities beyond their antimicrobial effects. The diagram below illustrates a hypothetical signaling pathway where a novel tetracycline derivative could modulate an inflammatory response.

Caption: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of the Kinase Inhibitor TP748

Disclaimer: The compound TP748 is a hypothetical small molecule kinase inhibitor. The following application notes and protocols are provided as a representative example for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of active pharmaceutical ingredients (APIs). The data and procedures are illustrative and should be adapted and optimized for specific compounds and manufacturing processes.

Introduction

This compound is a novel, potent, and selective kinase inhibitor with potential therapeutic applications in oncology. Its mechanism of action involves the inhibition of a key signaling pathway implicated in tumor cell proliferation and survival. The large-scale synthesis and purification of this compound are critical for preclinical and clinical development. This document provides a detailed overview of a robust and scalable process for the manufacturing of this compound with high purity and yield.

The synthesis of this compound is a multi-step process involving a key cross-coupling reaction followed by a deprotection step. The purification strategy employs crystallization and, if required, preparative high-performance liquid chromatography (HPLC) to achieve the desired purity for the final active pharmaceutical ingredient (API).

Hypothetical Signaling Pathway of this compound

This compound is designed to target the aberrant signaling often observed in various cancers. It acts as a competitive inhibitor of ATP binding to the kinase domain of a critical receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that promote cell growth and proliferation.[1][2][3]

Caption: Hypothetical signaling pathway inhibited by this compound.

Large-Scale Synthesis of this compound

The synthetic route for this compound is designed for scalability and robustness, minimizing the use of hazardous reagents and ensuring high yields.[4][5][6] The overall process consists of two main chemical steps followed by purification.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Step 1 - Cross-Coupling Reaction

This step involves a palladium-catalyzed cross-coupling reaction between an aryl halide (Starting Material A) and a boronic acid derivative (Starting Material B) to form the carbon-carbon bond in the core structure of this compound.

Materials:

-

Starting Material A (1.0 eq)

-

Starting Material B (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a 100 L reactor, charge Starting Material A, Starting Material B, and the base.

-

Inert the reactor with nitrogen.

-

Add the solvent mixture.

-

Begin agitation and heat the reaction mixture to 80-90 °C.

-

Add the palladium catalyst.

-

Maintain the temperature and monitor the reaction progress by HPLC until the consumption of Starting Material A is complete (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine.

-

Concentrate the organic layer under reduced pressure to yield Protected this compound as a crude solid.

Experimental Protocol: Step 2 - Deprotection

The protecting group on the intermediate is removed under acidic conditions to yield the crude this compound.

Materials:

-